REACTION_SMILES
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[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19].[CH3:1][c:2]1[c:3]2[c:7]([c:8]([OH:11])[cH:9][cH:10]1)[C:6](=[O:12])[CH2:5][CH2:4]2.[CH3:24][C:25](=[O:26])[OH:27].[OH:20][N+:21]([O-:22])=[O:23]>>[CH3:1][c:2]1[c:3]2[c:7]([c:8]([OH:11])[c:9]([N+:21](=[O:20])[O-:22])[cH:10]1)[C:6](=[O:12])[CH2:5][CH2:4]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(O)c2c1CCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])c(O)c2c1CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |